3-methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate

Catalog No.
S6721850
CAS No.
2419249-30-0
M.F
C16H15BrCl2O3S
M. Wt
438.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlor...

CAS Number

2419249-30-0

Product Name

3-methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate

Molecular Formula

C16H15BrCl2O3S

Molecular Weight

438.2 g/mol

InChI

InChI=1S/C16H15BrCl2O3S/c1-9(2)12-5-4-11(6-10(12)3)22-23(20,21)16-8-15(19)14(18)7-13(16)17/h4-9H,1-3H3

InChI Key

FAFDAEOXLDNJIZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)C(C)C

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)C(C)C

3-Methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate is a complex organic compound with the molecular formula C16H15BrCl2O3SC_{16}H_{15}BrCl_2O_3S. This compound features a sulfonate group attached to a dichlorobenzene ring, which is further substituted by a bromo group. The presence of both chlorine and bromine atoms along with a sulfonate group indicates potential reactivity and utility in various chemical applications.

Due to its functional groups:

  • Nucleophilic Substitution: The sulfonate group can act as a leaving group, allowing nucleophiles to attack the aromatic ring.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine and chlorine) may influence the reactivity of the aromatic system towards electrophiles.
  • Coupling Reactions: The compound can be used in coupling reactions with other aromatic compounds, leading to the formation of more complex structures.

Synthesis of 3-methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate can be achieved through various methods:

  • Direct Bromination and Chlorination:
    • Starting with 3-methyl-4-(propan-2-yl)phenol, bromination can be performed using bromine in an inert solvent. Subsequently, chlorination can be achieved using thionyl chloride or chlorine gas.
  • Sulfonation Reaction:
    • The sulfonate group can be introduced via reaction with sulfur trioxide or chlorosulfonic acid under controlled conditions.
  • One-Pot Synthesis:
    • A one-pot synthesis approach may involve simultaneous bromination and sulfonation reactions, optimizing yield and reducing reaction steps.

3-Methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate has potential applications in:

  • Chemical Research: As an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for its possible therapeutic effects due to its structural characteristics.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide given the biological activities associated with similar compounds.

Interaction studies involving this compound would typically focus on its reactivity with biological targets or other chemical species. Such studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound interacts with specific enzymes or receptors.
  • Metabolic Stability Tests: Understanding how the compound is metabolized in biological systems.

Several compounds share structural similarities with 3-methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-Bromo-4-chloroanilineC6H5BrClNC_6H_5BrClNSimple amine structure; used in dye synthesis.
4-Bromo-3,5-dichlorophenolC6H3BrCl2OC_6H_3BrCl_2OContains hydroxyl group; exhibits antimicrobial properties.
2-Bromo-4,5-dichlorophenyl methyl sulfoneC9H8BrCl2O2SC_9H_8BrCl_2O_2SSimilar sulfone structure; used in pharmaceuticals.

Uniqueness of 3-methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate:
This compound stands out due to its combination of multiple halogen atoms and a sulfonate group on an isopropyl-substituted phenyl ring, which may enhance its reactivity and biological activity compared to simpler analogs.

XLogP3

6.5

Hydrogen Bond Acceptor Count

3

Exact Mass

435.93023 g/mol

Monoisotopic Mass

435.93023 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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